Glycidyl Oleate-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

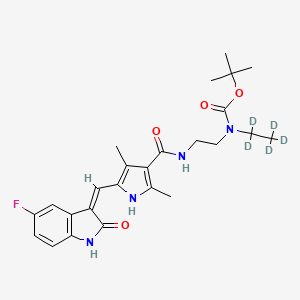

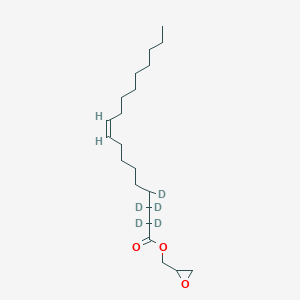

Glycidyl Oleate-d5 is the deuterium labeled Glycidyl Oleate . It is a stable isotope and is used in various scientific research .

Synthesis Analysis

Glycidyl esters of lauric acid, myristic acid, and fully-deuterated (d31) palmitic acid were synthesized individually using a two-step chemical procedure . An improved method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of glycidyl fatty acid esters in oils was developed .Molecular Structure Analysis

The molecular formula of Glycidyl Oleate-d5 is C21H33D5O3 . The molecular weight is 343.56 .Chemical Reactions Analysis

Glycidyl esters of fatty acids are formed during the refining of vegetable oils and fats . The initial detection of glycidyl esters of fatty acids in vegetable oils was the result of research to investigate the origin of 3-monochloro-1,2-propanediol (3-MCPD) and 3-MCPD esters of fatty acids in these oils .Physical And Chemical Properties Analysis

The chemical formula of Glycidyl Oleate-d5 is C21H33D5O3 and its molecular weight is 343.56 .科学的研究の応用

Food Science: Detection of Glycidyl Esters in Edible Oils

Glycidyl Oleate-d5 is utilized in food science as an internal standard for the detection and quantification of glycidyl esters in edible oils . This application is crucial for food safety and quality control, as glycidyl esters are process contaminants formed at high temperatures during oil refining and have been associated with potential health risks .

Analytical Chemistry: Method Development in LC-MS/MS

In analytical chemistry, Glycidyl Oleate-d5 serves as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). It’s used to develop methods for analyzing glycidyl fatty acid esters, enhancing the accuracy and reliability of measurements .

Toxicology: Biomarker for Glycidol Exposure

Toxicological studies employ Glycidyl Oleate-d5 to understand the exposure and potential risks of glycidol, a genotoxic substance. It acts as a biomarker for assessing the internal exposure to glycidol, especially in the context of evaluating the health effects of glycidyl esters found in food products .

Environmental Science: Polymer Research

Glycidyl Oleate-d5 is used in environmental science, particularly in the development of biodegradable polymers. Researchers utilize it to create novel poly(meth)acrylates with cutting-edge properties, contributing to the advancement of sustainable materials .

Pharmacology: Drug Formulation and Delivery

In pharmacology, Glycidyl Oleate-d5’s role extends to drug formulation and delivery systems. Its properties are harnessed to improve the encapsulation and release of pharmaceuticals, ensuring targeted delivery and controlled release of active compounds .

Organic Chemistry: Synthesis of Functionalized Molecules

Organic chemists use Glycidyl Oleate-d5 for the synthesis of functionalized molecules. It provides a versatile scaffold for various chemical transformations, enabling the creation of complex organic compounds with specific desired properties .

作用機序

Target of Action

Glycidyl Oleate-d5, also known as 2-Oxiranyl-2,3,3-d3-methyl-d2 (9Z)-9-octadecenoate , is a derivative of glycidol and a fatty acid It’s known that glycidyl esters, a group to which glycidyl oleate-d5 belongs, are suspected to be carcinogenic .

Mode of Action

Glycidyl esters, including glycidyl oleate-d5, are thought to be harmful when consumed at high levels . They are mainly formed during high-temperature processing of fat-containing matrices, particularly during the deodorization step of the refining process .

Biochemical Pathways

Glycidyl esters are known to be metabolized by a lipase-catalyzed hydrolysis . This process could potentially affect various metabolic pathways, leading to the synthesis of hazardous metabolites .

Pharmacokinetics

It’s known that glycidyl esters are assumed to be 100% metabolized by a lipase-catalyzed hydrolysis . This suggests that Glycidyl Oleate-d5 could be rapidly metabolized and excreted from the body, potentially affecting its bioavailability.

Result of Action

Glycidyl esters, including glycidyl oleate-d5, are suspected to be carcinogenic . This suggests that exposure to Glycidyl Oleate-d5 could potentially lead to harmful cellular changes and contribute to the development of cancer.

Action Environment

The action of Glycidyl Oleate-d5 can be influenced by various environmental factors. For instance, glycidyl esters are mainly formed during high-temperature processing of fat-containing matrices . This suggests that the action, efficacy, and stability of Glycidyl Oleate-d5 could be significantly affected by temperature and other processing conditions.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

oxiran-2-ylmethyl (Z)-2,2,3,3,4-pentadeuteriooctadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-/i15D,16D2,17D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYIWOYBERNXLX-LRHBODGVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCC/C=C\CCCCCCCC)C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycidyl Oleate-d5 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。